1,6-Dihydroxynaphthalene

Catalog No.
S578199
CAS No.
575-44-0
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dihydroxynaphthalene

CAS Number

575-44-0

Product Name

1,6-Dihydroxynaphthalene

IUPAC Name

naphthalene-1,6-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,11-12H

InChI Key

FZZQNEVOYIYFPF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)O

Synonyms

1,6-Naphthalenediol

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)O

Natural Occurrence:

1,6-Dihydroxynaphthalene has been identified as a natural product found in Magnolia liliiflora []. This suggests a potential role in the plant's biological processes, but further research is needed to elucidate its specific function.

Chemical Properties:

1,6-Dihydroxynaphthalene is a beige colored powder with a melting point of around 130-133°C []. It possesses two hydroxyl (-OH) groups attached to a naphthalene ring structure. The presence of these hydroxyl groups makes it slightly soluble in water and more soluble in organic solvents like benzene and ethanol [].

Potential Applications:

Due to its structure and the presence of hydroxyl groups, 1,6-Dihydroxynaphthalene has potential applications in various scientific research fields. Here are some possibilities:

  • Organic Synthesis: The dihydroxy functionality allows 1,6-Dihydroxynaphthalene to participate in coupling reactions with diazotized anilines to form disazo and trisazo dyes []. This could be valuable in the development of new colored materials for various applications.
  • Material Science: Research suggests 1,6-Dihydroxynaphthalene can be a precursor for the synthesis of naphthoic acid derivatives. Naphthoic acids are important building blocks for the development of novel polymers and functional materials.

While its natural origin is not well documented, 1,6-dihydroxynaphthalene has gained interest in scientific research due to its potential applications in various fields [].

  • Organic synthesis: 1,6-Dihydroxynaphthalene can serve as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and functional materials [].
  • Biomedical research: Some studies suggest its potential role in modulating biological processes, although further investigation is needed.

Molecular Structure Analysis

1,6-Dihydroxynaphthalene has a planar structure with two hydroxyl groups attached to a naphthalene ring system. The presence of these hydroxyl groups makes it more polar than unsubstituted naphthalene.

Here are some key features:

  • Aromatic rings: The naphthalene core consists of two fused benzene rings, offering stability due to delocalized electrons.
  • Hydroxyl groups: The hydroxyl groups can participate in hydrogen bonding, influencing the compound's solubility and reactivity [].

Chemical Reactions Analysis

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters [].
  • Etherification: Reaction with alkyl halides could potentially yield ethers [].
  • Oxidation: Under specific conditions, the hydroxyl groups might undergo oxidation, although the specific products would depend on the reaction conditions.

XLogP3

1.9

Melting Point

138.0 °C

UNII

34C30KW024

GHS Hazard Statements

Aggregated GHS information provided by 263 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 64 of 263 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 199 of 263 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

575-44-0

Wikipedia

1,6-naphthalenediol

General Manufacturing Information

1,6-Naphthalenediol: ACTIVE

Dates

Modify: 2023-08-15

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